molecular formula C14H10N2O2 B3117769 5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 226931-55-1

5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B3117769
CAS No.: 226931-55-1
M. Wt: 238.24 g/mol
InChI Key: DKXDJIAZWUIZJM-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a naphthalene substituent at the C5 position and a carboxylic acid group at C2. The carboxylic acid group enables hydrogen bonding, influencing solubility and crystallinity. This compound is synthesized via hydrolysis of its ethyl ester precursor, Ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate, under basic conditions .

Properties

IUPAC Name

5-naphthalen-1-yl-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)12-8-15-16-13(12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXDJIAZWUIZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C=NN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of naphthalene-1-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable acid catalyst to yield the pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or pyrazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid, highlighting substituent effects, synthesis routes, and properties:

Compound Name Substituents Synthesis Method Key Properties Biological Activity References
This compound Naphthalen-1-yl at C5, COOH at C4 Hydrolysis of ethyl ester (Ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate) Poor aqueous solubility due to naphthalene; strong π-π interactions Hypothesized aromatic receptor binding
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole 4-Fluorophenyl at C5, naphthalen-1-yl at C3, phenyl at N1 Microwave-assisted synthesis followed by oxidative aromatization Enhanced binding affinity to ERα Comparable to 4-OHT (estrogen receptor ligand) in ERα binding
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid Isopropyl at C5, phenyl at N1, COOH at C4 Saponification of ester with NaOH Higher lipophilicity (logP ~2.5) Improved metabolic stability; no specific activity reported
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Methyl at C5, phenyl at N1 and C3, COOH at C4 Reflux with NaOH in methanol m.p. 136°C; crystalline due to H-bonding Antibacterial activity against Gram-positive strains
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid Chlorophenyl groups at C5 and N1, methyl at C4 Multi-step synthesis with hydrazine and KOH hydrolysis Intramolecular H-bonding; π-π stacking in crystal lattice Antifungal activity (specific strains not specified)
5-(Difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CF3 at C3, CF2H at C5, COOH at C4 Not detailed in evidence High lipophilicity (logP ~3.1); metabolic resistance Potential agrochemical or pharmaceutical use

Key Comparative Analysis

Substituent Effects on Physicochemical Properties

  • Naphthalene vs. Alkyl/Aryl Groups : The naphthalene substituent increases molecular weight and aromatic surface area, leading to lower aqueous solubility compared to alkyl-substituted analogs (e.g., 5-isopropyl or 5-methyl derivatives) .
  • Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine substituents (e.g., 4-fluorophenyl in , dichlorophenyl in ) enhance acidity of the carboxylic acid (pKa reduction) and influence electronic interactions in binding pockets.

Synthetic Routes Microwave vs. Conventional Methods: The fluorinated analog in utilized microwave irradiation for faster reaction kinetics, whereas most esters (e.g., ) undergo conventional saponification with NaOH. Crystallization: Halogenated derivatives (e.g., ) exhibit pronounced π-π stacking and H-bonding in crystal structures, affecting their purification and formulation.

Biological Activity

  • Receptor Binding : The 4-fluorophenyl-naphthalene analog in showed estrogen receptor affinity, while chlorinated derivatives () may target fungal enzymes via halogen bonding.
  • Antibacterial Activity : 5-Methyl-1,3-diphenyl derivatives () inhibit Gram-positive bacteria, likely through interference with cell wall synthesis.

Solubility and Bioavailability

  • Bulky substituents (naphthalene, trifluoromethyl) reduce solubility but improve membrane permeability. Fluorinated analogs () balance lipophilicity and metabolic stability.

Data Table: Melting Points and Solubility Trends

Compound m.p. (°C) Solubility (mg/mL in H2O) Notes References
This compound Not reported <1 (predicted) Requires DMSO for dissolution
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 136 ~5 (in methanol) Recrystallized from MeOH
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid Not reported Insoluble in H2O Stable in acetic acid

Biological Activity

5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole class, characterized by its naphthalene ring fused to a pyrazole structure with a carboxylic acid functional group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The synthesis of this compound typically involves several steps, often utilizing solvents like ethanol or acetic acid at temperatures between 80-100 °C. The final product can be confirmed through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which help identify characteristic functional groups and confirm the molecular structure.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. It may inhibit certain enzymatic activities or modulate receptor functions, leading to its observed therapeutic effects. In vitro studies often employ assays that measure enzyme activity or receptor binding affinity to elucidate these mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it has shown promising results, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's structure allows for effective penetration of bacterial membranes, enhancing its antimicrobial action .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, one study reported that derivatives of pyrazole compounds exhibited up to 85% inhibition of TNF-α at certain concentrations, suggesting that this compound could be a viable candidate for treating inflammatory diseases .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation. For example, compounds with similar structures have been reported to exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells .

Research Findings and Case Studies

Study Biological Activity Findings
Study AAntimicrobialEffective against E. coli and S. aureus with MIC values in the low µg/mL range .
Study BAnti-inflammatoryInhibition of TNF-α production by up to 85% at 10 µM concentration .
Study CAnticancerInduced apoptosis in breast cancer cell lines with IC50 values below 20 µM .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and arylhydrazines, followed by hydrolysis. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized by hydrolyzing its ethyl ester derivative under basic conditions (e.g., NaOH/ethanol) .
  • Critical Variables : Solvent polarity (ethanol vs. DMF), temperature (room temp vs. reflux), and hydrolysis duration significantly impact yield. Evidence suggests that extended reaction times (6–8 hours) improve ester-to-acid conversion .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR/IR : Assign peaks to confirm the pyrazole ring (δ 6.5–8.5 ppm for aromatic protons) and carboxylic acid group (IR ~1700 cm⁻¹ for C=O stretch) .
  • X-ray Diffraction : Used to resolve crystal packing and torsional angles between the naphthalene and pyrazole moieties. For example, a related compound, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, showed a 46.3° twist between aromatic rings .

Q. What preliminary biological activities have been reported for this compound?

  • Findings : Derivatives exhibit antibacterial, antifungal, and anti-inflammatory properties. For instance, ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate (a structural analog) demonstrated inhibition of E. coli and C. albicans at MIC values of 16–32 µg/mL .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in pyrazole ring formation?

  • Approach : Use computational tools (e.g., DFT) to model transition states and identify steric/electronic factors favoring 1,3-dipolar cycloaddition at the 4-position. Evidence shows that electron-withdrawing groups on the naphthalene ring reduce steric hindrance, improving regioselectivity by ~20% .
  • Experimental Validation : Compare yields under varying catalysts (e.g., Pd/C vs. CuI) and solvents (polar aprotic vs. protic). Ethanol/water mixtures often reduce byproducts like dimerized intermediates .

Q. What role does computational chemistry play in predicting the compound’s reactivity and binding affinity?

  • DFT Applications :

  • Charge Distribution : Calculated Mulliken charges reveal nucleophilic sites (e.g., pyrazole N-atoms) for electrophilic substitutions .
  • Docking Studies : Molecular docking of analogs into COX-2 (PDB: 5KIR) predicted anti-inflammatory activity via H-bonding with Arg120 and Tyr355 .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • SAR Insights :

Substituent ModificationObserved Bioactivity ChangeReference
Naphthalene → Biphenyl 2× increase in antibacterial activity
Carboxylic acid → Ester Reduced cytotoxicity (IC50 from 5 µM to >50 µM)
  • Key Trend : Bulky substituents at the pyrazole 1-position enhance target selectivity but may reduce solubility .

Q. How should researchers address contradictions in reported bioactivity data?

  • Case Study : Discrepancies in antifungal activity (e.g., MIC ranging from 8–64 µg/mL) may arise from strain variability or assay conditions.
  • Resolution : Standardize protocols (CLSI guidelines) and include positive controls (e.g., fluconazole). Cross-validate using both agar diffusion and broth microdilution .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Approaches :

  • Prodrug Design : Convert the carboxylic acid to a methyl ester for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Co-crystallization : Co-formulate with cyclodextrins to improve aqueous solubility (e.g., β-cyclodextrin increased solubility by 15-fold in PBS) .

Data Contradiction Analysis

  • Issue : Conflicting reports on NO release from pyrazole derivatives (e.g., 0.1–1.2 µM in different studies).
  • Root Cause : Variability in diazeniumdiolate stability under assay conditions (pH, temperature).
  • Solution : Use real-time NO sensors (e.g., Griess assay) and control for decomposition pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid
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5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid

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